molecular formula C11H13ClN2O3S B13985050 [(4-{[(2-Chloroethyl)carbamoyl]amino}phenyl)sulfanyl]acetic acid CAS No. 13908-54-8

[(4-{[(2-Chloroethyl)carbamoyl]amino}phenyl)sulfanyl]acetic acid

Cat. No.: B13985050
CAS No.: 13908-54-8
M. Wt: 288.75 g/mol
InChI Key: WBGHNASQTYDLBR-UHFFFAOYSA-N
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Description

[(4-{[(2-Chloroethyl)carbamoyl]amino}phenyl)sulfanyl]acetic acid is a chemical compound with the molecular formula C11H13ClN2O3S. It is known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a sulfanyl group attached to an acetic acid moiety, along with a chloroethyl carbamoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-{[(2-Chloroethyl)carbamoyl]amino}phenyl)sulfanyl]acetic acid typically involves the reaction of 4-aminophenylacetic acid with 2-chloroethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[(4-{[(2-Chloroethyl)carbamoyl]amino}phenyl)sulfanyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chloroethyl carbamoyl group can be reduced to form the corresponding amine.

    Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

[(4-{[(2-Chloroethyl)carbamoyl]amino}phenyl)sulfanyl]acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer activity.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(4-{[(2-Chloroethyl)carbamoyl]amino}phenyl)sulfanyl]acetic acid involves its interaction with specific molecular targets. The chloroethyl carbamoyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential cytotoxic effects. The sulfanyl group may also play a role in modulating the compound’s reactivity and interactions with biological targets.

Comparison with Similar Compounds

[(4-{[(2-Chloroethyl)carbamoyl]amino}phenyl)sulfanyl]acetic acid can be compared with other similar compounds, such as:

    (4-{[(2-Chloroethyl)(nitroso)carbamoyl]amino}phenyl)acetic acid: Similar structure but with a nitroso group.

    4-(4-{[(2-Chloroethyl)carbamoyl]amino}phenyl)butanoic acid: Similar structure but with a butanoic acid moiety instead of acetic acid.

These comparisons highlight the unique structural features and potential reactivity of this compound.

Properties

CAS No.

13908-54-8

Molecular Formula

C11H13ClN2O3S

Molecular Weight

288.75 g/mol

IUPAC Name

2-[4-(2-chloroethylcarbamoylamino)phenyl]sulfanylacetic acid

InChI

InChI=1S/C11H13ClN2O3S/c12-5-6-13-11(17)14-8-1-3-9(4-2-8)18-7-10(15)16/h1-4H,5-7H2,(H,15,16)(H2,13,14,17)

InChI Key

WBGHNASQTYDLBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)NCCCl)SCC(=O)O

Origin of Product

United States

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